molecular formula C16H15FN2OS B5750560 4-ethyl-N-{[(3-fluorophenyl)amino]carbonothioyl}benzamide

4-ethyl-N-{[(3-fluorophenyl)amino]carbonothioyl}benzamide

Cat. No. B5750560
M. Wt: 302.4 g/mol
InChI Key: UKCUBQUTGQVYJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-ethyl-N-{[(3-fluorophenyl)amino]carbonothioyl}benzamide, commonly known as EFAB, is a chemical compound that has been extensively studied for its potential applications in scientific research. EFAB belongs to the class of thiosemicarbazones, which are known for their diverse biological activities.

Scientific Research Applications

EFAB has been studied for its potential applications in various scientific research fields, including cancer research, neurodegenerative diseases, and infectious diseases. In cancer research, EFAB has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neurodegenerative diseases, EFAB has been studied for its potential neuroprotective effects and ability to improve cognitive function. In infectious diseases, EFAB has been shown to have antimicrobial activity against a wide range of pathogens.

Mechanism of Action

EFAB exerts its biological effects by inhibiting ribonucleotide reductase, an enzyme involved in DNA synthesis. This inhibition leads to a decrease in the production of deoxyribonucleotides, which are essential for DNA replication. EFAB also induces oxidative stress and activates the p53 signaling pathway, leading to apoptosis in cancer cells.
Biochemical and Physiological Effects:
EFAB has been shown to have a wide range of biochemical and physiological effects. In cancer cells, EFAB induces apoptosis, inhibits angiogenesis, and inhibits tumor growth. In neurodegenerative diseases, EFAB has been shown to have neuroprotective effects and improve cognitive function. In infectious diseases, EFAB has been shown to have antimicrobial activity against a wide range of pathogens.

Advantages and Limitations for Lab Experiments

EFAB has several advantages for lab experiments, including its high purity, stability, and ability to penetrate cell membranes. However, EFAB also has some limitations, including its low solubility in water and potential toxicity at high concentrations.

Future Directions

There are several future directions for EFAB research, including exploring its potential applications in combination with other drugs, investigating its effects on different types of cancer cells, and studying its potential applications in other diseases such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to optimize the synthesis method and improve the solubility and bioavailability of EFAB.
Conclusion:
In conclusion, EFAB is a promising compound with potential applications in various scientific research fields. Its ability to inhibit ribonucleotide reductase and induce apoptosis makes it a promising candidate for cancer treatment, while its neuroprotective effects and antimicrobial activity make it a potential candidate for the treatment of neurodegenerative diseases and infectious diseases. Further research is needed to fully understand the potential of EFAB and optimize its use in scientific research.

Synthesis Methods

EFAB can be synthesized by reacting 4-ethylbenzoyl isothiocyanate with 3-fluoroaniline and thiosemicarbazide. The product is then purified by recrystallization to obtain EFAB in high purity.

properties

IUPAC Name

4-ethyl-N-[(3-fluorophenyl)carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN2OS/c1-2-11-6-8-12(9-7-11)15(20)19-16(21)18-14-5-3-4-13(17)10-14/h3-10H,2H2,1H3,(H2,18,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKCUBQUTGQVYJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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